N-(4-bromophenyl)quinoline-8-sulfonamide
Description
N-(4-bromophenyl)quinoline-8-sulfonamide (4BP-TQS) is a synthetic sulfonamide derivative characterized by a quinoline scaffold substituted at the 8-position with a sulfonamide group linked to a 4-bromophenyl moiety. This compound has garnered significant attention as an allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) . Its dual activity—directly activating the receptor (allosteric agonism) and enhancing responses to orthosteric agonists like acetylcholine (ACh)—makes it a valuable tool for studying α7 nAChR pharmacology. Structural studies highlight the critical role of the para-bromine substituent in its pharmacological profile, influencing receptor binding kinetics and channel activation efficiency .
Propriétés
Formule moléculaire |
C15H11BrN2O2S |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Clé InChI |
ZRIVCENPMRMEDM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The pharmacological and functional properties of 4BP-TQS are highly sensitive to structural modifications. Below is a detailed comparison with its analogs:
Halogen Substitution and Position
- 4BP-TQS vs. 2BP-TQS/3BP-TQS :
Replacing the para-bromine with ortho- or meta-bromine (2BP-TQS, 3BP-TQS) abolishes allosteric agonist activity while retaining positive allosteric modulation (PAM) effects. This underscores the necessity of the para-halogen position for ago-PAM functionality . - Halogen Replacement (4CP-TQS, 4IP-TQS, 4FP-TQS) :
- 4CP-TQS (4-chlorophenyl): Retains allosteric agonism but exhibits slower activation and faster inactivation rates compared to 4BP-TQS.
- 4IP-TQS (4-iodophenyl): Similar agonist activity but increased desensitization.
- 4FP-TQS (4-fluorophenyl): Lacks agonist activity, acts as a pure PAM, and antagonizes 4BP-TQS-evoked responses .
Aromatic Substituent Modifications
- TQS (4-naphthyl analog): Lacks the bromophenyl group but retains PAM activity.
- K3 (N-(4-bromobutyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulphonamide): A structurally distinct analog with a bromobutyl chain and trimethoxyphenyl group. Unlike 4BP-TQS, K3 inhibits lysine-specific demethylase 1 (LSD1), demonstrating divergent biological targets due to its extended alkyl chain and methoxy substitutions .
Sulfonamide Position and Solubility
- N-(4-bromophenyl)quinoline-2-carboxamide (5c): A positional isomer with the sulfonamide at the 2-position. While synthesized via microwave-assisted amidation , its biological activity remains uncharacterized in the provided evidence.
- HQSMP (N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide): Features a pyridinylmethyl group, enhancing solubility in DMF and enabling metal complexation. Such modifications are critical for optimizing pharmacokinetic properties .
Pharmacological and Functional Differences
Table 1: Key Pharmacological Properties of 4BP-TQS and Analogs
Mechanistic Insights
- Channel Kinetics : 4BP-TQS increases single-channel conductance (32.3 pS vs. ACh’s 27.4 pS) and burst duration (15.6 ms vs. ACh’s 1.8 ms), indicating distinct open-channel conformations when activated by allosteric vs. orthosteric agonists .
- Co-application with ACh : Synergistic effects observed, further enhancing burst lengths and open probability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
